![molecular formula C17H12Cl2N4S B286820 6-(2,4-Dichlorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286820.png)
6-(2,4-Dichlorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,4-Dichlorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained attention in the scientific community due to its potential for use in various applications.
Wirkmechanismus
The mechanism of action for 6-(2,4-Dichlorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the inhibition of tubulin polymerization, which is necessary for cell division. This inhibition leads to cell cycle arrest and ultimately cell death in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. These include the induction of apoptosis, the inhibition of angiogenesis, and the suppression of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(2,4-Dichlorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a novel anti-cancer agent. Its ability to induce apoptosis and inhibit angiogenesis make it a promising candidate for further research. However, a limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for research on 6-(2,4-Dichlorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its potential as an anti-cancer agent, including its efficacy in animal models and its potential for use in combination with other anti-cancer drugs. Another direction is to explore its potential for use in other applications, such as in the treatment of infectious diseases or neurological disorders. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound.
Synthesemethoden
The synthesis method for 6-(2,4-Dichlorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2,4-dichlorobenzylamine, 3-methylbenzaldehyde, and thiosemicarbazide in the presence of a catalyst and solvent. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
6-(2,4-Dichlorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential use in various scientific research applications. One such application is as a potential anti-cancer agent. Studies have shown that this compound has cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
Molekularformel |
C17H12Cl2N4S |
---|---|
Molekulargewicht |
375.3 g/mol |
IUPAC-Name |
6-[(2,4-dichlorophenyl)methyl]-3-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H12Cl2N4S/c1-10-3-2-4-12(7-10)16-20-21-17-23(16)22-15(24-17)8-11-5-6-13(18)9-14(11)19/h2-7,9H,8H2,1H3 |
InChI-Schlüssel |
JDVOCVBORFKNTM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)CC4=C(C=C(C=C4)Cl)Cl |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=NN=C3N2N=C(S3)CC4=C(C=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.